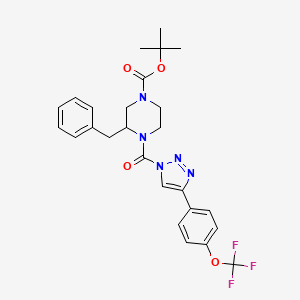

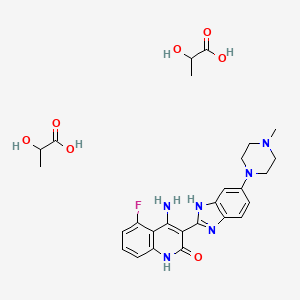

N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-5-ethyl-6-(ethyl-(tetrahydro-2H-pyran-4-yl)amino)-2-(1-isopropylpiperidin-4-yl)benzofuran-4-carboxamide

Vue d'ensemble

Description

EBI-2511 is a Highly Potent and Orally Active EZH2 Inhibitor for the Treatment of Non-Hodgkin’s Lymphoma. EBI-2511 showed enzymatic activity and cellular activity of 4.0 and 6.0nM, respectively. EBI-2511 demonstrated excellent in vivo efficacy in Pfeiffer tumor Xenograft models in mouse and is under preclinical development for the treatment of cancers associated with EZH2 mutations.

Applications De Recherche Scientifique

1. Cancer Treatment Research

A study conducted by Knutson et al. (2013) explored the use of a similar compound in treating genetically altered malignant rhabdoid tumors. The compound showed promising results in inducing apoptosis and differentiation in tumor cells, suggesting its potential as a targeted drug for cancer treatment.

2. Synthetic Chemistry

In the field of synthetic chemistry, Kumar and Mashelker (2007) investigated compounds containing the 2-H-Pyranopyridine-2-one moiety, like the one mentioned, for their potential in producing new heterocyclic compounds. This research underlines the compound's utility in the synthesis of novel chemicals with potential applications in various industries.

3. Development of Antagonists

A study by Ikemoto et al. (2005) demonstrated the development of an orally active CCR5 antagonist using a compound structurally related to the one . This research contributes to the development of new therapeutic agents in the treatment of diseases like HIV.

4. Antimicrobial and Insecticidal Research

Research by Deohate and Palaspagar (2020) involved the synthesis of pyrimidine-linked pyrazole heterocyclics, related to the mentioned compound, and their evaluation for insecticidal and antibacterial potential. This suggests its relevance in developing new antimicrobial agents and insecticides.

5. Antioxidant and Antitumor Activities

In a study by Bialy and Gouda (2011), compounds with structures similar to the one were synthesized and evaluated for their antitumor and antioxidant activities. The findings indicate potential applications in cancer therapy and antioxidant development.

6. Non-Linear Optical and Molecular Docking Studies

Jayarajan et al. (2019) conducted experimental and computational studies on compounds related to the one mentioned, assessing their non-linear optical properties and molecular docking capabilities. This research highlights potential applications in materials science and drug design.

7. Cholinesterase Inhibitory Activity

A study by Abedinifar et al. (2018) synthesized benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives, structurally related to the compound , and evaluated them as cholinesterase inhibitors. This underlines its potential use in treating neurological disorders like Alzheimer's disease.

8. Calcium Channel Antagonist Activity

Research by Shahrisa et al. (2011) involved the synthesis of new 1,4-dihydropyridines derivatives from compounds related to the one mentioned, assessing their calcium channel blocking activity. This suggests potential applications in cardiovascular disease treatment.

Propriétés

IUPAC Name |

N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-5-ethyl-6-[ethyl(oxan-4-yl)amino]-2-(1-propan-2-ylpiperidin-4-yl)-1-benzofuran-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H48N4O4/c1-7-26-29(38(8-2)25-11-15-41-16-12-25)19-31-27(18-30(42-31)24-9-13-37(14-10-24)21(3)4)32(26)34(40)35-20-28-22(5)17-23(6)36-33(28)39/h17-19,21,24-25H,7-16,20H2,1-6H3,(H,35,40)(H,36,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYWVSLBALKNFJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=C(C=C1N(CC)C3CCOCC3)OC(=C2)C4CCN(CC4)C(C)C)C(=O)NCC5=C(C=C(NC5=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H48N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-5-ethyl-6-(ethyl-(tetrahydro-2H-pyran-4-yl)amino)-2-(1-isopropylpiperidin-4-yl)benzofuran-4-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

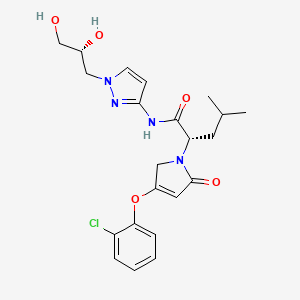

![1-[1-[3-Chloro-4-[2-chloro-4-(trifluoromethoxy)phenoxy]pyridin-2-yl]piperidin-4-yl]-3-pyridin-3-ylthiourea](/img/structure/B607176.png)

![tert-butyl 5-[(4-ethyl-5-formyl-3-methyl-1H-pyrrol-2-yl)methyl]-3,4-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B607198.png)